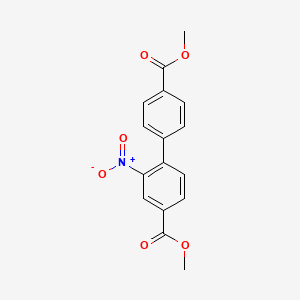
Dimethyl 2-nitrobiphenyl-4,4'-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-nitrobiphenyl-4,4’-dicarboxylate is an organic compound with the molecular formula C16H13NO6. It features a biphenyl unit with a nitro group and two ester groups attached to the aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-nitrobiphenyl-4,4’-dicarboxylate can be synthesized through a multi-step process. One common method involves the nitration of biphenyl-4,4’-dicarboxylic acid, followed by esterification. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the biphenyl structure. The resulting nitrobiphenyl-4,4’-dicarboxylic acid is then esterified using methanol and a catalyst such as sulfuric acid to yield dimethyl 2-nitrobiphenyl-4,4’-dicarboxylate .
Industrial Production Methods
Industrial production of dimethyl 2-nitrobiphenyl-4,4’-dicarboxylate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-nitrobiphenyl-4,4’-dicarboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using aqueous sodium hydroxide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon.
Hydrolysis: Aqueous sodium hydroxide.
Substitution: Halogens (e.g., chlorine or bromine) and nitrating agents (e.g., nitric acid and sulfuric acid).
Major Products Formed
Reduction: 2-Aminobiphenyl-4,4’-dicarboxylate.
Hydrolysis: 2-Nitrobiphenyl-4,4’-dicarboxylic acid.
Substitution: Halogenated or further nitrated derivatives of dimethyl 2-nitrobiphenyl-4,4’-dicarboxylate.
Scientific Research Applications
Dimethyl 2-nitrobiphenyl-4,4’-dicarboxylate has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of metal-organic frameworks (MOFs) and other coordination polymers.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Organic Synthesis: Employed as an intermediate in the preparation of various organic molecules with potential biological activity.
Mechanism of Action
The mechanism of action of dimethyl 2-nitrobiphenyl-4,4’-dicarboxylate depends on its specific application. In materials science, it acts as a ligand that coordinates with metal ions to form complex structures. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions .
Comparison with Similar Compounds
Similar Compounds
Dimethyl biphenyl-4,4’-dicarboxylate: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,2’-Dinitrobiphenyl-4,4’-dicarboxylate: Contains an additional nitro group, which can further influence its reactivity and applications
Uniqueness
Dimethyl 2-nitrobiphenyl-4,4’-dicarboxylate is unique due to the presence of both nitro and ester groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C16H13NO6 |
|---|---|
Molecular Weight |
315.28 g/mol |
IUPAC Name |
methyl 4-(4-methoxycarbonylphenyl)-3-nitrobenzoate |
InChI |
InChI=1S/C16H13NO6/c1-22-15(18)11-5-3-10(4-6-11)13-8-7-12(16(19)23-2)9-14(13)17(20)21/h3-9H,1-2H3 |
InChI Key |
KEUDQEINBQSPKI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















